2-CefteraM Pivoxil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

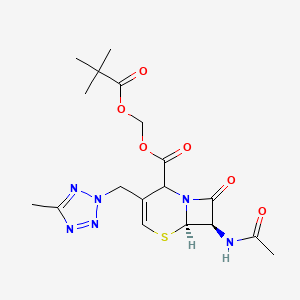

Cefteram Pivoxilo es un antibiótico cefalosporínico semisintético formulado para administración oral como un éster prodroga. Se utiliza principalmente para el tratamiento de infecciones bacterianas, incluidas las infecciones del tracto respiratorio, las infecciones del tracto urinario y las infecciones de la piel . El compuesto es conocido por su actividad antibacteriana de amplio espectro contra bacterias Gram-positivas y Gram-negativas .

Métodos De Preparación

La síntesis de Cefteram Pivoxilo implica varios pasos, comenzando con la reacción del ácido 7-aminocefalosporánico (7-ACA) y 5-metiltetrazol . La reacción es catalizada por un complejo de tetrahidrofurano de trifluoruro de boro. El producto intermedio se hace reaccionar con pivolato de yodometilo para formar el compuesto final . Los métodos de producción industrial suelen implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala .

Análisis De Reacciones Químicas

Cefteram Pivoxilo experimenta diversas reacciones químicas, incluida la hidrólisis, la oxidación y la sustitución . Los reactivos comunes utilizados en estas reacciones incluyen ácido clorhídrico, acetato de etilo y metabisulfito de sodio . Los principales productos formados a partir de estas reacciones son típicamente derivados del compuesto original, que conservan la actividad antibacteriana .

Aplicaciones Científicas De Investigación

Cefteram Pivoxilo se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología y la medicina . En química, se utiliza para estudiar la síntesis y la reactividad de los antibióticos cefalosporínicos . En biología, se utiliza para investigar los mecanismos de resistencia bacteriana y el desarrollo de nuevos agentes antibacterianos . En medicina, se utiliza en ensayos clínicos para evaluar su eficacia y seguridad en el tratamiento de diversas infecciones bacterianas .

Mecanismo De Acción

El mecanismo de acción de Cefteram Pivoxilo implica la inhibición de la síntesis de la pared celular bacteriana . El compuesto ejerce su actividad bactericida uniéndose fuertemente a las proteínas de unión a la penicilina (PBP) 3, 1A y 1Bs . Esta unión inhibe el paso final de transpeptidación de la síntesis de peptidoglicano en las paredes celulares bacterianas, lo que lleva a la lisis y la muerte celular .

Comparación Con Compuestos Similares

Cefteram Pivoxilo se compara a menudo con otros antibióticos cefalosporínicos como cefcapene pivoxilo y cefditoren pivoxilo . Si bien los tres compuestos comparten un mecanismo de acción similar, Cefteram Pivoxilo es único en su espectro de actividad más amplio y mayor eficacia contra ciertas cepas bacterianas . Además, se ha demostrado que tiene un mejor perfil de seguridad y menos efectos secundarios en comparación con sus contrapartes .

Propiedades

Fórmula molecular |

C18H24N6O6S |

|---|---|

Peso molecular |

452.5 g/mol |

Nombre IUPAC |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-acetamido-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |

InChI |

InChI=1S/C18H24N6O6S/c1-9-20-22-23(21-9)6-11-7-31-15-12(19-10(2)25)14(26)24(15)13(11)16(27)29-8-30-17(28)18(3,4)5/h7,12-13,15H,6,8H2,1-5H3,(H,19,25)/t12-,13?,15-/m1/s1 |

Clave InChI |

CZRLOSRCPTVWPC-ILWWEHDPSA-N |

SMILES isomérico |

CC1=NN(N=N1)CC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C |

SMILES canónico |

CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.